molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6

2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid

Cat. No.: B034402
CAS No.: 104483-03-6
M. Wt: 208.25 g/mol
InChI Key: JXPAIKLCYWSQED-UHFFFAOYSA-N
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Description

Hydroxy(4-isobutylphenyl)acetic acid is a compound that belongs to the class of carboxylic acids It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(4-isobutylphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-isobutylphenylacetic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group into the 4-isobutylphenylacetic acid molecule.

Industrial Production Methods

Industrial production of Hydroxy(4-isobutylphenyl)acetic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-isobutylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 4-isobutylphenylacetic acid or 4-isobutylbenzaldehyde.

    Reduction: Formation of 4-isobutylphenylethanol.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Hydroxy(4-isobutylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical agents with improved efficacy and reduced side effects.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Hydroxy(4-isobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) enzymes, similar to ibuprofen, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Hydroxy(4-isobutylphenyl)acetic acid can be compared with other similar compounds, such as:

    Ibuprofen: Both compounds share a similar structure, but Hydroxy(4-isobutylphenyl)acetic acid has an additional hydroxyl group, which may confer different pharmacological properties.

    Phenylacetic acid: A simpler structure lacking the isobutyl and hydroxyl groups, used as a precursor in organic synthesis.

    2-Phenylpropionic acid: Another structurally related compound with different substituents on the aromatic ring.

Hydroxy(4-isobutylphenyl)acetic acid is unique due to its specific structural features, which may result in distinct biological activities and applications compared to its analogs.

Properties

CAS No.

104483-03-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid

InChI

InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

JXPAIKLCYWSQED-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)O)O

Synonyms

Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 3-necked round-bottom flask under argon atmosphere equipped with a dropping funnel, septum and magnetic stir bar was added 12.6 mL (80 mmol) of isobutylbenzene, 12.3 mL (80 mmol) of diethyl ketomalonate (DEOM) and 40 mL of CH2Cl2. The flask was cooled with stirring to 0° C. followed by the dropwise addition of 11.7 mL (100 mmol) of SnCl4. The yellow reaction mixture was allowed to warm slowly to room temperature and after 3 hours the reaction was quenched by pouring the suspension into a mixture of 50 g of ice and 50 mL of 5% aqueous HCl and extracted with ether (3×100 mL). The ether layers were combined and washed with water (2×50 mL), 25 mL of brine, dried over MgSO4 and concentrated. The crude diester was diluted with 120 mL of H2O and 18 g (320 mmol) of KOH was added. The orange reaction mixture was stirred at 90° C. for 1.5 h, and washed with 2×30 mL of ether. Decarboxylation was effected by adjusting the pH to 1 with concentrated HCl and warming to 90° C. for 45 minutes. The pH of the solution was monitored and additional HCl was added as needed to maintain the pH of the solution below 2. The two phase system was extracted with 3×75 mL of ether and the combined ether layers were washed with 25 mL of H2O, 25 mL of brine, dried over MgSO4 and concentrated leaving 12.3 g (73.8%) of a white solid which was not purified, but directly resolved into individual enantiomers.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
11.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
73.8%

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